molecular formula C14H10S B072322 2-Phenylbenzo[b]thiophene CAS No. 1207-95-0

2-Phenylbenzo[b]thiophene

Cat. No. B072322
CAS RN: 1207-95-0
M. Wt: 210.3 g/mol
InChI Key: LBMHPHUSGIEGHJ-UHFFFAOYSA-N
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Description

2-Phenylbenzo[b]thiophene is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique properties. This compound is composed of a benzene ring fused with a thiophene ring, and a phenyl group attached to the thiophene ring. It has been found to exhibit various useful properties, making it an important compound for scientific research applications.

Scientific Research Applications

  • Phenyl migration in photolysis : Kitamura et al. (1997) explored the photolysis of 1-phenylbenzo[b]thiophenium salts, leading to products like 2-phenylbenzo[b]thiophenes. This study highlights the unique photochemical behavior compared to thermal reactions, providing insights into selective phenyl migration and the formation of benzothiophenium systems (Kitamura, Morizane, Taniguchi, & Fujiwara, 1997).

  • C(sp3)-H Arylation : Liu et al. (2019) developed a concise synthesis route for 2-phenylbenzo[b]thiophen-3(2H)-one 1,1-dioxide using palladium-catalyzed C(sp3)-H arylation. This method offers a more efficient approach compared to traditional routes, demonstrating the relevance in organic synthesis (Liu, Li, Fu, Chen, Li, & Li, 2019).

  • Phosphine-free palladium coupling : Fournier dit Chabert et al. (2004) developed a method for synthesizing 2-arylbenzo[b]thiophenes using a phosphine-free palladium system. This approach is significant for creating novel structures with potential biological interest (Fournier dit Chabert, Joucla, David, & Lemaire, 2004).

  • Biological activities of thiophene derivatives : Amr et al. (2010) synthesized novel thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and reported their significant antiarrhythmic, serotonin antagonist, and antianxiety activities (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

  • Thermolysis and phenyl migration : Kitamura et al. (2002) studied the thermolysis of 1-phenylbenzo[b]thiophenium triflates, leading to the formation of 2-phenylbenzo[b]thiophenes. The study provides insight into the mechanisms of phenyl migration under thermal conditions (Kitamura, Zhang, & Fujiwara, 2002).

  • Antiestrogens with tumor inhibiting activity : Leichtl & von Angerer (1998) synthesized and analyzed 2-phenylbenzo[b]thiophene-based antiestrogens, revealing their potential as pure antagonists with significant antiestrogenic potency, especially in inhibiting the growth of estrogen-sensitive breast cancer cells (Leichtl & von Angerer, 1998).

Mechanism of Action

Target of Action

2-Phenylbenzo[b]thiophene, also known as 2-Phenyl-1-benzothiophene, is a compound that has been studied for its potential applications in various fields. It has been found to interact with the 4FGL protein , which belongs to the oxidoreductase domain . This protein plays a crucial role in various biochemical reactions, including those involved in energy production and detoxification processes.

Mode of Action

The compound’s interaction with its targets involves a series of chemical reactions. For instance, it has been reported that this compound can undergo a Pd(II)-catalyzed arylation at the C2-position via C−H activation . This reaction results in the formation of C2-arylated products, which have significant photoluminescence properties .

Biochemical Pathways

The compound’s action affects various biochemical pathways. For example, it has been found to influence the aggregation-induced emission (AIE) characteristics of aryl-substituted benzo[b]thiophene 1,1-dioxides . This property is significant in the field of organic functional materials, where such compounds are used to improve photophysical properties .

Result of Action

The action of this compound results in a range of molecular and cellular effects. For instance, it has been found to exhibit photoluminescence in mid-to-high quantum yields . Additionally, it has been reported to display charge transports measured by the time-of-flight technique in the 10-3cm2V-1s-1 range .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s photoluminescence properties can be affected by the presence of other molecules and the physical conditions of the environment

Safety and Hazards

2-Phenylbenzo[b]thiophene may cause severe skin burns and eye damage, and may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

2-Phenylbenzo[b]thiophene and its derivatives have been widely used in the synthesis of medicines, pesticides, and functional materials, and much research concern has been made on its synthesis . Future research may focus on developing more efficient synthesis methods and exploring its potential applications in various fields .

properties

IUPAC Name

2-phenyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10S/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMHPHUSGIEGHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of benzothiopheneboronic acid (1 g, 5.61 mmol) in ethanol (23 mL) was added to a mixture of iodobenzene (560 μL, 5 mmol), palladium tetrakis(triphenylphosphine) (460 mg, 0.4 mmol) and sodium carbonate (2.38 g, 22.4 mmol) in a mixture of toluene (15 mL) and water (15 mL). The reaction mixture was refluxed for 6 hours and then concentrated in vacuo. The residue was partitioned between ethyl acetate (30 mL) and water (10 mL). The biphasic mixture was acidified with an aqueous solution of hydrochloric acid 1N until pH 2. The aqueous layer was extracted with ethyl acetate (2×20 mL) and the organic layer was washed with water (10 mL), brine (10 mL), dried over sodium sulfate, filtered and evaporated to dryness. The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 90/10) to afford the desired product (2a) as a yellow oil (640 mg, 3 mmol, 60%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
560 μL
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
460 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Phenylthioacetophenone (63.8 g) was added to 450 g of polyphosphoric acid at 100° C. and then heated further to 190° C. for three hours. The reaction was allowed to cool below 100° C. before pouring it into a mixture of ice and water. The aqueous solution was extracted with ether. The ether layer was dried with magnesium sulfate and evaporated to yield a tan, amorphous solid. The residue was crystallized from acetone-ethanol to give 35.2 g of the title compound. mp 171° C.-172° C.
Quantity
63.8 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
450 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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